Product packaging for 3,3-Difluoro-8-azabicyclo[3.2.1]octane(Cat. No.:CAS No. 1234616-11-5)

3,3-Difluoro-8-azabicyclo[3.2.1]octane

Cat. No.: B1141603
CAS No.: 1234616-11-5
M. Wt: 183.6266864
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Description

3,3-Difluoro-8-azabicyclo[3.2.1]octane is a fluorinated derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central structural core of the tropane alkaloid family . This bicyclic amine is of significant value in medicinal chemistry and drug discovery, particularly as a sophisticated building block for the development of novel therapeutics. The incorporation of two fluorine atoms at the 3-position of the bridgehead imparts distinct physicochemical properties, such as enhanced metabolic stability and altered lipophilicity, which are crucial for optimizing the pharmacokinetic profiles of lead compounds . The 8-azabicyclo[3.2.1]octane scaffold is extensively researched for its application in central nervous system (CNS) targets. Specifically, derivatives of this scaffold have been investigated as potent and selective inhibitors of monoamine transporters, such as the dopamine transporter (DAT) . This makes the scaffold a prime candidate for the development of pharmacological probes and potential treatments for conditions like cocaine addiction . As a key synthetic intermediate, this compound enables researchers to access more complex molecules designed to interact with these biological targets with high affinity and selectivity. The compound is offered for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12ClF2N B1141603 3,3-Difluoro-8-azabicyclo[3.2.1]octane CAS No. 1234616-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-difluoro-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N/c8-7(9)3-5-1-2-6(4-7)10-5/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJFMHVBXXBGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the 3,3 Difluoro 8 Azabicyclo 3.2.1 Octane Core and Its Derivatives

Retrosynthetic Analysis of the Bicyclo[3.2.1] Framework

A retrosynthetic analysis of the 8-azabicyclo[3.2.1]octane core reveals several key bond disconnections that inform the primary synthetic strategies. The bicyclic system can be deconstructed through the cleavage of one or more carbon-carbon or carbon-nitrogen bonds. A common approach involves disconnecting the C1-C2 and C4-C5 bonds, which points towards a double Mannich-type condensation. This strategy utilizes a primary amine, a dialdehyde, and a ketone or its synthetic equivalent as the fundamental building blocks.

Alternatively, disconnection of one of the C-N bonds suggests an intramolecular cyclization of a suitably functionalized piperidine (B6355638) or pyrrolidine (B122466) derivative. For instance, an intramolecular nucleophilic substitution or an intramolecular Michael addition within a piperidine ring bearing an appropriate side chain at the C2 or C3 position can lead to the formation of the bicyclic structure. Another powerful retrosynthetic approach involves a [3+2] or [4+3] cycloaddition reaction, where the bicyclic ring system is formed in a single, often stereocontrolled, step.

Classical Approaches to the 8-Azabicyclo[3.2.1]octane System

The classical syntheses of the 8-azabicyclo[3.2.1]octane skeleton have laid the groundwork for the preparation of a vast array of derivatives. These methods are often robust and scalable, making them suitable for the large-scale production of key intermediates.

Mannich-type Reactions and Related Cyclizations

The most renowned method for constructing the tropane (B1204802) skeleton is the Robinson-Schöpf synthesis, a biomimetic double Mannich reaction. chempedia.infowikipedia.org In this one-pot reaction, succinaldehyde, methylamine (B109427), and acetonedicarboxylic acid (as a synthetic equivalent for acetone) condense to form tropinone (B130398) (8-methyl-8-azabicyclo[3.2.1]octan-3-one). chempedia.infowikipedia.org The reaction proceeds through the initial formation of an imine from methylamine and succinaldehyde, followed by an intramolecular addition to form a pyrrolidine ring. Subsequent intermolecular Mannich reaction with the enolate of acetonedicarboxylic acid and a second intramolecular Mannich cyclization complete the bicyclic framework, which upon decarboxylation yields tropinone. wikipedia.org The yield of this reaction has been significantly improved since its initial report, with modern variations achieving over 90% yield. wikipedia.org

More recent adaptations of the Mannich reaction have focused on asymmetric synthesis. For instance, the intramolecular Mannich cyclization of N-sulfinyl β-amino ketone ketals, derived from sulfinimines, provides a route to enantiomerically enriched substituted tropinones. nih.govnih.gov In this approach, the hydrolysis of the ketal generates a dehydropyrrolidine species which, under appropriate conditions, undergoes cyclization to afford the tropinone structure. nih.gov

Reaction TypeReactantsProductKey FeaturesReference
Robinson-Schöpf SynthesisSuccinaldehyde, Methylamine, Acetonedicarboxylic acidTropinoneOne-pot, biomimetic, double Mannich reaction. chempedia.infowikipedia.org
Asymmetric Intramolecular Mannich CyclizationN-sulfinyl β-amino ketone ketalsSubstituted TropinonesEnantioselective, utilizes a chiral auxiliary. nih.govnih.gov

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a versatile strategy for the synthesis of the 8-azabicyclo[3.2.1]octane system, often starting from more complex, pre-functionalized precursors. These methods allow for greater control over the substitution pattern of the final product.

One common approach involves the intramolecular nucleophilic substitution of a leaving group on a side chain attached to a piperidine or pyrrolidine ring. For example, a piperidine derivative with a leaving group at the end of a two-carbon side chain at the C2 position can undergo intramolecular N-alkylation to form the bicyclic system. The choice of the nitrogen protecting group and the reaction conditions are crucial for the success of this strategy.

Another powerful intramolecular strategy is the [4+3] cycloaddition reaction. For instance, the reaction of N-substituted pyrroles with oxyallyl cations, generated in situ, can lead to the formation of the tropane skeleton in a highly stereoselective manner. chemistryviews.org This method allows for the rapid construction of complex polycyclic tropanes. chemistryviews.org Furthermore, intramolecular radical cyclizations of appropriately substituted pyrrolidine derivatives have also been employed to construct the 8-azabicyclo[3.2.1]octane framework.

Introduction of the Geminal Difluoro Moiety at C3

The introduction of the geminal difluoro group at the C3 position is a critical step in the synthesis of the target compound. This is typically achieved on a pre-formed 8-azabicyclo[3.2.1]octan-3-one precursor, with the nitrogen atom often protected to prevent side reactions.

Deoxofluorination Sequences

Deoxofluorination of a ketone to a geminal difluoride is a widely used transformation in fluorine chemistry. The most common precursor for the synthesis of 3,3-difluoro-8-azabicyclo[3.2.1]octane is a protected derivative of nortropinone, such as N-Boc-nortropinone, which is commercially available. sigmaaldrich.comsigmaaldrich.com

The deoxofluorination is typically carried out using a nucleophilic fluorinating agent. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are the most common reagents for this transformation. The reaction involves the conversion of the ketone to a thio-ketal intermediate, which is then fluorinated to the geminal difluoride. The reaction is generally performed in an inert solvent, and the choice of reaction conditions, such as temperature and reaction time, is crucial for achieving a good yield and minimizing side products.

PrecursorReagentProductTypical ConditionsReference
N-Boc-nortropinoneDAST or Deoxo-Fluor®N-Boc-3,3-difluoro-8-azabicyclo[3.2.1]octaneInert solvent (e.g., CH2Cl2), controlled temperature.General deoxofluorination literature

Direct Fluorination Methods on Bicyclic Precursors

While less common for the synthesis of geminal difluoro compounds from ketones, direct fluorination methods offer an alternative approach. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, can be used to introduce fluorine atoms at the α-position to a carbonyl group. However, achieving difluorination can be challenging and may require harsh reaction conditions or a multi-step process involving the isolation of the monofluorinated intermediate. Organocatalytic methods for the asymmetric α-fluorination of cyclic ketones have been developed, but these are typically aimed at the synthesis of monofluorinated products. For the synthesis of the 3,3-difluoro derivative, deoxofluorination of the corresponding ketone remains the more direct and efficient method.

Enantioselective Synthesis of this compound and its Stereoisomers

The creation of stereochemically pure bicyclic amines is crucial for developing effective pharmaceuticals. While specific methodologies for the enantioselective synthesis of this compound are not extensively detailed in peer-reviewed literature, the strategies employed for the parent 8-azabicyclo[3.2.1]octane scaffold provide a clear blueprint. These methods generally fall into three main categories: chiral pool approaches, asymmetric catalysis, and stereocontrolled cyclization strategies. rsc.orgehu.es

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, to construct a target molecule. This approach transfers the existing chirality of the starting material to the final product. For the synthesis of the 8-azabicyclo[3.2.1]octane skeleton, this often involves building an acyclic precursor with all necessary stereocenters defined, which is then cyclized to form the bicyclic system. rsc.org While a powerful strategy for many natural products, its direct application to produce the 3,3-difluorinated target from a simple chiral precursor is complex due to the need to introduce the gem-difluoro group at a specific position.

Asymmetric Catalysis in Bicyclic Construction

Asymmetric catalysis offers a more direct route by creating the chiral centers during the formation of the bicyclic scaffold from achiral starting materials. ehu.es Key strategies applicable to the 8-azabicyclo[3.2.1]octane framework include:

Desymmetrization: This involves the enantioselective modification of a meso- or achiral tropinone derivative. For instance, Pd-catalyzed asymmetric allylic alkylation has been used to desymmetrize tropinone derivatives, establishing chirality in the bicyclic core. ehu.es

Asymmetric Cycloadditions: 1,3-dipolar cycloadditions are particularly powerful for this scaffold. The reaction between a cyclic azomethine ylide and a dipolarophile can be rendered enantioselective by using a dual catalytic system, often combining a rhodium(II) complex to generate the ylide and a chiral Lewis acid to control the facial selectivity of the cycloaddition. nih.govrsc.org This method constructs the bicyclic ring system and sets multiple stereocenters in a single step with high levels of diastereo- and enantioselectivity. rsc.org

Stereocontrolled Formation of the Azabicyclo[3.2.1]octane Architecture

This approach focuses on reactions where the stereochemical outcome is controlled during the key bond-forming event that generates the bicyclic architecture. rsc.org Many syntheses rely on intramolecular reactions where the stereochemistry of the acyclic precursor dictates the stereochemistry of the final product. ehu.es For the 8-azabicyclo[3.2.1]octane system, methods like intramolecular Mannich reactions, Michael additions, and ring-closing metathesis are common. Another important strategy is the desymmetrization of meso-epoxides derived from cycloheptene, where a chiral acid catalyzes a ring-opening cascade to form the bicyclic core with excellent stereocontrol.

Diversification and Derivatization Strategies

Once the this compound core is synthesized, its utility is expanded through derivatization, primarily at the bridgehead nitrogen and, to a lesser extent, at the carbon framework.

N-Alkylation and N-Acylation of the 8-Azabicyclo[3.2.1]octane Nitrogen

The secondary amine at the N-8 position is the most common site for functionalization, allowing for the introduction of a wide variety of substituents to modulate the compound's physicochemical and pharmacological properties.

N-Alkylation: This is typically achieved by reacting the bicyclic amine with an appropriate alkyl halide (e.g., alkyl bromide) or through reductive amination. nih.gov To avoid side reactions and improve yields, the nitrogen is often first protected (e.g., as a carbamate), followed by other synthetic transformations, deprotection, and subsequent alkylation. nih.gov

N-Acylation: The formation of amides is readily accomplished by treating the amine with an activated carboxylic acid, such as an acid chloride, or by using standard peptide coupling reagents. google.com This reaction is fundamental in the synthesis of many biologically active molecules.

The following table summarizes representative N-functionalization reactions applicable to the 8-azabicyclo[3.2.1]octane scaffold.

Starting MaterialReagent(s)Reaction TypeProduct ClassReference
8-Azabicyclo[3.2.1]octane derivativeAlkylbromideN-Alkylation8-Alkyl-8-azabicyclo[3.2.1]octane nih.gov
8-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octan-3-onePotassium CyanideCyanation3-Cyano-8-(2,2-difluoroethyl)-8-azabicyclo[3.2.1]octane google.com
exo-8-Azabicyclo[3.2.1]oct-8-yl derivative4,4-Difluorocyclohexanecarboxylic acid, Coupling AgentN-AcylationN-{(...)-[3-(...)-exo-8-azabicyclo[3.2.1]oct-8-yl]...}-4,4-difluorocyclohexanecarboxamide google.com
TropinoneEthyl ChloroformateN-Acylation (Protection)8-Ethoxycarbonyl-8-azabicyclo[3.2.1]octan-3-one nih.gov

Functionalization at Bridgehead and Bridge Carbon Atoms

Functionalization of the carbon skeleton of the 8-azabicyclo[3.2.1]octane system, particularly at the bridgehead (C1, C5) or bridge (C2, C3, C4, C6, C7) positions, is synthetically challenging. The introduction of the gem-difluoro group at the C3 position in the target molecule already represents a significant modification. Further functionalization at other carbon atoms is not widely reported for this specific difluoro analogue.

For related bicyclic systems, strategies have been developed, such as electrophilic functionalization of enolates or radical-mediated reactions, to introduce substituents. researchgate.net However, these methods would need to be specifically adapted for the 3,3-difluoro core, and their viability remains a subject for further research.

Ring System Modifications and Analog Generation

The generation of analogs of this compound can be achieved through various strategies, including modifications of the nitrogen substituent, alterations to the bicyclic ring system itself, and the introduction of diverse functional groups. These modifications are crucial for exploring the structure-activity relationships (SAR) of this chemical scaffold.

A primary approach to analog generation involves the functionalization of the nitrogen atom at the 8-position. The synthesis of various 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives has been reported, highlighting the feasibility of introducing a wide range of alkyl, aryl, and other functional groups at this position. nih.gov Such modifications can significantly impact the biological activity of the resulting compounds. nih.gov For instance, the synthesis of N-substituted tropane analogs has been shown to yield compounds with high affinity and selectivity for the serotonin (B10506) transporter.

Another strategy for analog generation involves the modification of the bicyclic ring system itself. This can include ring expansions, contractions, or the introduction of spirocyclic systems. While specific examples of ring expansions for the this compound core are not extensively documented, the ring expansion of related gem-difluorocyclopropyl ketones to 3-fluorofurans suggests that similar transformations could be explored for this system. rsc.org The synthesis of spirocyclic derivatives represents another avenue for analog generation. For example, the synthesis of spiro[2′,2′-difluorocyclopropane-3′,2-tropane] has been achieved, demonstrating the possibility of introducing spirocyclic moieties onto the 8-azabicyclo[3.2.1]octane framework.

The introduction of additional functional groups onto the carbon skeleton of the this compound core provides another layer of diversification. The synthesis of 6- and 7-hydroxy-8-azabicyclo[3.2.1]octanes has been reported, indicating that hydroxylation of the bicyclic system is a viable strategy for generating new analogs. researchgate.net These hydroxylated derivatives can serve as handles for further functionalization.

Late-stage functionalization (LSF) techniques offer a powerful tool for the rapid diversification of the this compound scaffold. rsc.org These methods allow for the introduction of functional groups onto a pre-existing core structure, which can accelerate the exploration of SAR. rsc.org

The following table provides a summary of potential analog generation strategies for the this compound core based on established synthetic methodologies for related compounds.

Modification StrategyExample of Resulting Analog TypeRelevant Synthetic Precedent
N-Functionalization 8-Alkyl/Aryl-3,3-difluoro-8-azabicyclo[3.2.1]octanesSynthesis of 8-substituted tropane analogs nih.gov
Ring Expansion 3-Fluoro-9-azabicyclo[4.2.1]nonane derivativesRing expansion of gem-difluorocyclopropyl ketones rsc.org
Spirocyclization Spiro[cyclopropane-1,3'-(8'-azabicyclo[3.2.1]octane)] derivativesSynthesis of spiro-tropane derivatives
Hydroxylation Hydroxylated this compound derivativesSynthesis of 6- and 7-hydroxy tropanes researchgate.net

Chemical Reactivity and Transformation Studies of 3,3 Difluoro 8 Azabicyclo 3.2.1 Octane

Reactivity of the Secondary Amine Functionality

The secondary amine at the 8-position of the bicyclic system is a key site for molecular elaboration, allowing for the introduction of a wide array of substituents through various reactions.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile, readily participating in substitution reactions with various electrophiles. This reactivity is fundamental to its application as a scaffold in the synthesis of biologically active molecules. Common transformations include N-alkylation and N-acylation.

While specific studies detailing extensive nucleophilic substitution reactions on 3,3-Difluoro-8-azabicyclo[3.2.1]octane are not abundant in publicly accessible literature, the reactivity can be inferred from studies on the parent 8-azabicyclo[3.2.1]octane (tropane) scaffold and related derivatives. For instance, N-alkylation is a common strategy to introduce diverse functional groups. nih.gov The presence of the electron-withdrawing 3,3-difluoro group is expected to decrease the basicity and nucleophilicity of the secondary amine compared to the non-fluorinated parent compound, potentially requiring more forcing reaction conditions for alkylation or acylation.

Table 1: Representative Nucleophilic Substitution Reactions on the 8-Azabicyclo[3.2.1]octane Scaffold

Reactant (Scaffold) Electrophile Reaction Type Product Reference
8-azabicyclo[3.2.1]octane derivative Alkyl bromide N-Alkylation N-Alkyl-8-azabicyclo[3.2.1]octane derivative smolecule.com
8-azabicyclo[3.2.1]octane derivative Acyl chloride N-Acylation N-Acyl-8-azabicyclo[3.2.1]octane derivative smolecule.com

This table illustrates the general reactivity of the 8-azabicyclo[3.2.1]octane core. Specific yields and conditions for the 3,3-difluoro derivative would require dedicated experimental investigation.

Salt Formation and Stability (as a research tool)

Like other amines, this compound readily forms salts with various acids. The most common salt form is the hydrochloride (HCl), which is commercially available. nih.govachemblock.com The formation of a hydrochloride salt enhances the compound's stability and crystallinity, and improves its solubility in aqueous media, which is advantageous for purification, handling, and certain biological assays. smolecule.com The solid, crystalline nature of the salt simplifies storage and weighing, ensuring accurate and reproducible results in research settings. achemblock.com The use of the hydrochloride salt is a standard practice in the development of amine-containing pharmaceutical compounds.

Transformations Involving the Difluoromethylene Group

The gem-difluoromethylene (CF2) group at the C-3 position is a key structural feature, serving as a bioisostere for a carbonyl or ether group and influencing the molecule's electronic properties and metabolic stability.

Reactions of Fluorinated Alkanes

The C-F bond is the strongest single bond in organic chemistry, making the difluoromethylene group generally stable and inert. However, under specific conditions, this group can undergo transformations. Reactions involving the functionalization of gem-difluoroalkanes often require harsh conditions or specialized reagents.

Research on the reactivity of gem-difluoroalkenes has shown they can be precursors to α,α-difluorinated ketones through oxidation reactions. nih.gov While the target molecule is a saturated alkane, this highlights that the carbon bearing the fluorine atoms is electrophilic. One potential reaction for unactivated gem-difluoroalkanes is selective defluorination. Studies have shown that Lewis acids can mediate the cleavage of C(sp³)–F bonds. For instance, aluminum-based reagents have been used for the selective monodefluorination of gem-difluoro compounds. nih.gov Such transformations could potentially convert the 3,3-difluoro group into a monofluoroalkene within the bicyclic system, although this has not been specifically reported for this compound. Hydrogenation of gem-difluoroalkenes to yield difluoromethyl (CF2H) groups is another known transformation in related systems.

Reactions at Other Skeletal Positions

Beyond the amine and the difluorinated carbon, other positions on the bicyclic skeleton can be functionalized, though achieving regioselectivity can be challenging.

Regioselective Functionalization

The functionalization of C-H bonds on the carbocyclic portion of the 8-azabicyclo[3.2.1]octane scaffold is an area of active research, often employing transition-metal-catalyzed C-H activation. Studies on tropane (B1204802) derivatives have demonstrated that functionalization can be directed to various positions. For example, palladium-catalyzed reactions have been shown to achieve arylation at the γ-position (C-3) and even multifunctionalization at β/γ positions. nih.gov

The development of methods for the regioselective functionalization of saturated heterocycles is a significant challenge in synthetic chemistry. nih.gov For the 8-azabicyclo[3.2.1]octane system, the inherent symmetry and the presence of multiple C-H bonds necessitate sophisticated catalytic systems to control where a new functional group is installed. The presence of the 3,3-difluoro substituent in the target molecule would be expected to significantly influence the regioselectivity of such C-H functionalization reactions by altering the electronic environment of the neighboring C-H bonds, although specific studies on this substrate are not widely reported.

Stereochemical Outcomes of Reactions

The stereochemistry of the 8-azabicyclo[3.2.1]octane framework is a critical determinant of the biological and chemical properties of its derivatives. The rigid bicyclic structure gives rise to distinct stereoisomers, primarily designated as exo and endo, which can exhibit significantly different reactivity and biological activity. The introduction of gem-difluoro groups at the C-3 position of this scaffold adds another layer of complexity and can influence the stereochemical course of subsequent chemical transformations.

The inherent chirality and conformational rigidity of the 8-azabicyclo[3.2.1]octane skeleton make stereoselective synthesis a key focus in the development of compounds based on this structure. rsc.org Methodologies for achieving stereochemical control often involve either the use of chiral starting materials to guide the formation of the bicyclic system or the desymmetrization of achiral precursors like tropinone (B130398) derivatives. rsc.org Asymmetric 1,3-dipolar cycloadditions and Diels-Alder reactions are among the strategies employed to construct the 8-azabicyclo[3.2.1]octane core with high diastereo- and enantioselectivity. rsc.orgacs.org The choice of catalyst and reaction conditions can often direct the selectivity towards either the exo or endo product. nih.gov

In reactions involving modifications to the 8-azabicyclo[3.2.1]octane ring system, the existing stereochemistry of the scaffold plays a crucial role in directing the approach of incoming reagents, leading to stereoselective product formation. The stereochemical and conformational effects are particularly important for the interaction of these molecules with biological targets, where a specific three-dimensional arrangement is often required for optimal binding and activity. nih.govresearchgate.net

A notable example that provides insight into the stereochemical outcomes of reactions on a closely related fluorinated analog involves the synthesis of 3-cyano-8-(2,2-difluoroethyl)-8-azabicyclo[3.2.1]octane. google.com This transformation results in the formation of stereoisomers at the C-3 position, with a clear preference for one configuration over the other.

Detailed Research Findings

In a patented process, the preparation of 3-cyano-8-(2,2-difluoroethyl)-8-azabicyclo[3.2.1]octane from the corresponding 3-cyano-3-hydroxy precursor was reported to yield a mixture of epimers. google.com The reaction demonstrated a significant degree of stereoselectivity, favoring the formation of the exo isomer.

Table 1: Stereochemical Outcome of the Synthesis of 3-cyano-8-(2,2-difluoroethyl)-8-azabicyclo[3.2.1]octane google.com

Reactant Product Epimeric Ratio (exo:endo) Yield
3-Cyano-3-hydroxy-8-(2,2-difluoroethyl)-8-azabicyclo[3.2.1]octane 3-Cyano-8-(2,2-difluoroethyl)-8-azabicyclo[3.2.1]octane 90:10 95%

This result indicates a strong steric bias in the reaction, where the approach of the reagents is directed to the less hindered face of the molecule, leading to the predominant formation of the exo product. Such selectivity is a common feature in the chemistry of bicyclic systems. The preference for the exo orientation of substituents at the C-3 position is a frequently observed phenomenon in the chemistry of tropane alkaloids and their analogs. google.com

While comprehensive studies detailing a wide range of reactions and their stereochemical outcomes specifically for this compound are not extensively documented in publicly available literature, the principles of stereocontrol observed in the broader family of 8-azabicyclo[3.2.1]octane derivatives are expected to be applicable. The gem-difluoro substitution at C-3 is likely to influence the electronic and steric environment of the carbocyclic ring, which in turn would affect the facial selectivity of reactions at or near this position.

Structure Activity Relationship Sar Investigations of 3,3 Difluoro 8 Azabicyclo 3.2.1 Octane Derivatives

Influence of the 3,3-Difluoro Substituent on Biological Activity

The substitution of two hydrogen atoms with two fluorine atoms at the C3 position is a significant structural modification that imparts distinct properties to the 8-azabicyclo[3.2.1]octane core. These changes are primarily driven by the unique characteristics of the fluorine atom, including its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the stability of the C-F bond. d-nb.info These modifications influence both the molecule's three-dimensional shape and its electronic landscape, which are critical determinants of biological activity.

The introduction of a gem-difluoro group at the C3 position of the 8-azabicyclo[3.2.1]octane ring system imposes significant conformational constraints. The tropane (B1204802) skeleton is known for its conformational flexibility, existing primarily in a distorted chair configuration. nih.gov However, geminal difluorination can alter the conformational equilibrium of the six-membered piperidine (B6355638) ring within the bicyclic system. Studies on related fluorinated cyclic systems have shown that the 1,3-difluoro motif strongly influences alkane chain conformation, with a notable dependence on the polarity of the surrounding medium. semanticscholar.org

The two C-F bonds create strong local dipoles. The electrostatic repulsion between these dipoles can favor specific rotamers or ring puckering to minimize this unfavorable interaction. In some cyclic systems, gem-difluorination has been observed to encourage a preference for conformations that are less populated in the non-fluorinated analogues. nih.gov For the 3,3-difluoro-8-azabicyclo[3.2.1]octane scaffold, this translates to a potential stabilization of a particular chair or boat-like conformation of the piperidine ring, thereby pre-organizing the molecule into a shape that may be more complementary to a specific biological target's binding site. This conformational biasing can lock the molecule in a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity.

The high electronegativity of fluorine atoms significantly alters the electronic properties of the 8-azabicyclo[3.2.1]octane scaffold. The gem-difluoro group at C3 acts as a strong electron-withdrawing group, primarily through inductive effects (σI). nbuv.gov.ua This withdrawal of electron density can have several consequences for ligand-target interactions:

Modulation of Basicity: The electron-withdrawing effect of the C3-difluoro group can lower the pKa of the basic nitrogen atom at the N8 position. This change in basicity affects the ionization state of the molecule at physiological pH, which is a critical factor for its interaction with target proteins, particularly for binding to sites that involve charged residues or hydrogen bond networks.

Hydrogen Bond Acceptor Capability: While the C-F bond is a poor hydrogen bond acceptor in general, the presence of two fluorine atoms can influence the hydrogen-bonding potential of nearby functional groups. More importantly, the electronic pull of the fluorines can modulate the hydrogen bond donor or acceptor strength of other parts of the molecule that are directly involved in anchoring the ligand to its receptor. nih.gov

SAR at the 8-Nitrogen Position

The nitrogen atom at the 8-position of the bicyclic system is a common point for structural modification in the development of tropane-based ligands. The substituent attached to this nitrogen often plays a crucial role in defining the compound's affinity and selectivity for its biological target.

Structure-activity relationship studies on various 8-substituted-8-azabicyclo[3.2.1]octane derivatives have demonstrated that the nature of the N-substituent is a key factor for modulating activity at monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govnih.gov

Research on a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives revealed that modifying the N-substituent could dramatically alter potency and selectivity. nih.gov For example, while N-substitution on some tropane-based inhibitors has little effect, on other scaffolds it can significantly improve selectivity. nih.gov In one study, replacing an N-methyl group with an N-cyclopropylmethyl group led to a compound that was among the most potent in the series for DAT and was the most selective ligand over SERT (SERT/DAT ratio of 1060). nih.gov This suggests that the size, shape, and lipophilicity of the N-substituent are critical for optimal interaction with a specific sub-pocket within the transporter's binding site. The introduction of larger or more complex groups can access additional binding regions or, conversely, create steric clashes that reduce affinity for off-targets.

For derivatives containing an N-methyl group, the stereochemistry of the nitrogen atom is an important consideration. The methyl group can exist in either an axial or an equatorial orientation relative to the piperidine ring of the tropane framework. These two conformers are in equilibrium through nitrogen inversion. nih.gov Rotational spectroscopy studies on the parent compound tropinone (B130398) have shown that the equatorial conformer is more stable and thus more populated than the axial form in the gas phase. nih.gov

While the energy barrier to inversion is typically low, allowing for rapid interconversion in solution, the binding pocket of a biological target can exhibit a distinct preference for one stereoisomer. If the receptor provides a more favorable binding environment for the axial conformer, for example, the equilibrium will shift upon binding. This "conformational selection" can be a key determinant of binding affinity. Therefore, the stereochemical preference of the N-methyl group is an integral part of the SAR, and designing molecules that favor the bioactive conformation can be a strategy to enhance potency.

SAR at the Bridgehead and C3 Positions

The C3 position is a frequent site of substitution aimed at modulating pharmacological activity. SAR studies have shown that both the stereochemistry (endo vs. exo) and the nature of the substituent at C3 are crucial. In a study of azabicyclo[3.2.1]octane sulfonamides, the endo-isomer showed potent inhibitory activity, while the corresponding exo-diastereoisomer was completely inactive, highlighting a strict stereochemical requirement at this position. semanticscholar.org

Further studies on C3-substituted tropanes have explored a wide range of functionalities. For instance, the introduction of biaryl systems at the C3 position has been shown to produce compounds with high affinity for either DAT or SERT, depending on the specific aryl groups used. nih.gov The presence of a 3,3-difluoro group, as in the title compound, represents a unique modification at this position. It replaces a potentially interactive C3 substituent with a group that primarily exerts its influence through the conformational and electronic effects discussed previously. This makes the 3,3-difluoro moiety a valuable tool for dissecting the relative importance of direct substituent interactions versus scaffold-based electronic and conformational effects in driving biological activity.

Applications of 3,3 Difluoro 8 Azabicyclo 3.2.1 Octane in Preclinical Drug Discovery Research

Role as a Conformationally Restricted Scaffold in Drug Design

The 8-azabicyclo[3.2.1]octane moiety is a core structure in numerous biologically active compounds, including tropane (B1204802) alkaloids. researchgate.net Its rigid, bicyclic nature reduces the conformational flexibility of molecules into which it is incorporated. This restriction is a desirable attribute in drug design, as it can lead to higher binding affinity and selectivity for a specific biological target by pre-organizing the molecule into a bioactive conformation. This reduces the entropic penalty upon binding. The scaffold is a key component in compounds designed to interact with a wide array of receptors and transporters, demonstrating its versatility in medicinal chemistry. researchgate.netresearchgate.net

Engagement with Key Biological Targets

The 3,3-Difluoro-8-azabicyclo[3.2.1]octane scaffold and its parent structure have been integrated into a variety of molecules to probe their interactions with crucial biological targets in preclinical research.

The 8-azabicyclo[3.2.1]octane skeleton is a well-established framework for the design of ligands targeting the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). researchgate.netnih.gov Structure-activity relationship (SAR) studies have shown that modifications to this rigid scaffold can significantly influence potency and selectivity.

In one series of derivatives, the rigid ethylidenyl-8-azabicyclo[3.2.1]octane skeleton was found to have a transporter affinity profile similar to that of the known DAT inhibitor GBR 12909. researchgate.netnih.gov Further investigation into 8-substituted derivatives identified specific moieties that could fine-tune selectivity. For instance, the addition of an 8-cyclopropylmethyl group resulted in a compound with high selectivity for DAT over SERT (SERT/DAT ratio of 1060). researchgate.netnih.gov Similarly, an 8-(4-chlorobenzyl) derivative was highly selective for DAT over NET (NET/DAT ratio of 1358). nih.gov These studies highlight how the rigid tropane-like core can be systematically modified to achieve desired selectivity profiles for monoamine transporters.

Table 1: Binding Affinities of Selected 8-Azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity Ratio (SERT/DAT)Selectivity Ratio (NET/DAT)
8-cyclopropylmethyl derivative (22e)4.0 researchgate.netnih.gov4240 researchgate.net-1060 researchgate.netnih.gov-
8-(4-chlorobenzyl) derivative (22g)3.9 researchgate.netnih.gov-5294 researchgate.net-1358 researchgate.netnih.gov
3α-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane (15b)5 researchgate.net240 researchgate.net-48 researchgate.net-
3-di(4-fluorophenyl)-methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]oct-2-ene (12b)12 researchgate.net>10000 researchgate.net->833 researchgate.net-
3β-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane (23b)78 researchgate.net>10000 researchgate.net->128 researchgate.net-

The 8-azabicyclo[3.2.1]octane scaffold has been identified as a viable core for the development of mu (µ) opioid receptor antagonists. google.comgoogle.com Patent literature describes various heteroarylalkyl- and disubstituted alkyl-8-azabicyclo[3.2.1]octane compounds designed for this purpose. google.comgoogle.com These compounds are intended for use in treating conditions mediated by mu opioid receptor activity, such as opioid-induced bowel dysfunction. google.com Research has also explored converting the 1,3,4-trialkylphenylpiperidine core, a known opioid antagonist class, into an endo-8-substituted-3-phenyl-8-azabicyclo[3.2.1]octane, leading to the peripherally restricted MOR antagonist axelopran. nih.gov

A modified version of the scaffold, 3-oxa-8-azabicyclo[3.2.1]octane, has proven instrumental in creating highly potent and selective inhibitors of the mechanistic target of rapamycin (B549165) (mTOR) kinase, a key regulator of cell growth and proliferation. acs.orgresearchgate.net The development of the mTORC1/2 inhibitor PQR620 involved replacing morpholine (B109124) groups with the bulkier 3-oxa-8-azabicyclo[3.2.1]octane moiety. acs.org This structural change was crucial for increasing selectivity for mTOR over phosphoinositide 3-kinases (PI3Ks). acs.org The resulting compound, PQR620, which contains two 3-oxa-8-azabicyclo[3.2.1]octan-8-yl groups, is a potent, selective, and brain-penetrable mTOR kinase inhibitor. acs.orgresearchgate.net

Table 2: In Vitro Activity of Selected Azabicyclo-Containing Kinase Inhibitors

CompoundTargetKi (nM)IC50 (nM)
PQR620mTOR0.4 acs.org-
Compound with 8-oxa-3-azabicyclo[3.2.1]octane (11)mTOR3.4 acs.org-
p110α25 acs.org-
PKI-179mTOR-0.42 nih.gov
p110α-8 nih.gov
Compound with 3-oxa-8-azabicyclo[3.2.1]octane (19)mTOR13 acs.org-
pS6 (cellular)-282 acs.org

The versatility of the 8-azabicyclo[3.2.1]octane scaffold extends to other important biological targets.

CCR5 Antagonists: This scaffold is the central core of maraviroc (B1676071), a C-C chemokine receptor type 5 (CCR5) antagonist used as an anti-HIV agent. nih.govnih.gov The 3-amino-8-azabicyclo[3.2.1]octane portion of maraviroc is critical for its activity, and research has explored various replacements to modulate its properties. nih.gov

Vasopressin Receptor Antagonists: A series of 8-azabicyclo[3.2.1]octane derivatives have been synthesized and evaluated as antagonists for the vasopressin V1A receptor. researchgate.netnih.gov The discovery of 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides led to high-affinity, selective V1A antagonists. researchgate.net Further optimization resulted in compounds with mixed V1a/V2 receptor binding affinities, which could have applications in treating disorders like hyponatremia. nih.govresearchgate.net

Lead Generation and Optimization Strategies

The generation of novel lead compounds and their subsequent optimization is a cornerstone of drug discovery. The this compound scaffold serves as a versatile building block in this process, utilized in both large-scale library screening and more focused fragment-based approaches.

The development of high-throughput (HT) amenable chemical reactions is crucial for the rapid synthesis of diverse chemical libraries. nih.gov Scaffolds like 8-azabicyclo[3.2.1]octane are ideal for generating such libraries due to their rigid structure and the potential for functionalization at multiple points. Pseudo-natural product libraries, which combine fragments of natural products, have emerged as a powerful source for identifying new biologically active molecules. dtu.dk

High-throughput screening (HTS) of these compound libraries against specific biological targets allows for the rapid identification of initial "hits." openaccessjournals.com Automated HTS platforms can screen thousands of compounds, but this requires robust and compatible synthesis and characterization methods. nih.gov The synthesis of libraries based on the this compound scaffold allows for the systematic exploration of chemical space around a well-defined three-dimensional core. The fluorination provides unique properties that can lead to improved hit quality compared to non-fluorinated analogues.

Table 1: Library Generation and Screening Strategies

Strategy Description Key Advantages
Diversity-Oriented Synthesis (DOS) Builds collections of structurally diverse small molecules from a common starting material. The 8-azabicyclo[3.2.1]octane core can be elaborated with various functional groups to create a wide range of compounds. dtu.dk Explores broad areas of chemical space to identify novel scaffolds and biological activities.
Pseudo-Natural Product Synthesis Involves the combination of natural product-inspired fragments to create novel, complex molecules. dtu.dk The tropane-like core of this compound can be combined with other pharmacophores. Creates drug-like molecules with high sp³ content, potentially leading to higher hit rates and better pharmacological properties. dtu.dk
High-Throughput Screening (HTS) Automated screening of large compound libraries against a biological target to identify active compounds. openaccessjournals.com Enables the rapid testing of thousands to millions of compounds, maximizing the chance of finding a hit.

| High-Content Screening (HCS) | An extension of HTS that provides more detailed information, often through cellular imaging, about a compound's effect. nih.gov | Provides deeper biological context for hits, helping to prioritize compounds and understand their mechanism of action early in the discovery process. |

Fragment-based drug discovery (FBDD) has become an established method for identifying lead compounds, complementing traditional HTS. nih.gov FBDD utilizes small, low-molecular-weight compounds, or "fragments," as starting points. openaccessjournals.com These fragments typically bind to protein targets with low affinity, but they do so efficiently, providing a high-quality starting point for optimization. nih.gov

There is a growing demand in FBDD for novel fragments with greater three-dimensional (3D) character to improve chemical diversity and hit rates from screening campaigns. researchgate.net The this compound scaffold is an exemplary 3D fragment. Its rigid, bicyclic structure provides defined exit vectors for fragment growth, while the gem-difluoro group offers a way to modulate local polarity, pKa, and metabolic stability without significantly increasing size. researchgate.netchemrxiv.org The incorporation of such fluorinated 3D fragments is a key strategy for tackling difficult drug targets. researchgate.net

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇H₁₁F₂N PubChem
Molecular Weight 147.17 g/mol PubChem
Topological Polar Surface Area 12.0 Ų PubChem nih.gov
Fraction sp³ (Fsp³) 1.0 Calculated

| Heavy Atom Count | 10 | PubChem nih.gov |

Note: Properties are for the base compound. The hydrochloride salt has a molecular formula of C₇H₁₂ClF₂N and a molecular weight of 183.63 g/mol . nih.gov

Modulation of Target Selectivity and Affinity

A primary challenge in drug design is achieving high affinity for the desired target while maintaining selectivity over related off-targets to minimize side effects. nih.gov The rigid structure of the 8-azabicyclo[3.2.1]octane scaffold is highly effective for this purpose. By incorporating it into a larger molecule, medicinal chemists can lock key binding groups into optimal conformations, enhancing affinity and selectivity.

The introduction of geminal difluoride at the C-3 position can further refine these properties. The fluorine atoms can alter the basicity (pKa) of the bridgehead nitrogen, influence the conformation of the ring system, and participate in favorable interactions with the target protein, such as hydrogen bonds or dipole interactions.

For instance, in the development of kinase inhibitors, bicyclic morpholine and piperazine (B1678402) derivatives have been used to explore the binding pocket more effectively than simpler cyclic amines. nih.gov Research on PI3K/mTOR inhibitors has shown that introducing sterically demanding morpholine derivatives, such as 3-oxa-8-azabicyclo[3.2.1]octane, can significantly improve selectivity for mTOR over PI3Kα. acs.org This is achieved by creating specific interactions in the hinge region of the kinase. While not the exact difluoro-analog, these studies demonstrate the principle that rigid, bicyclic scaffolds are powerful tools for tuning selectivity. The this compound moiety would be expected to confer similar or enhanced effects, with the fluorine atoms providing additional opportunities for modulation. Studies on tropane analogs have also shown that substitutions on the bicyclic frame, such as hydroxylation, can significantly alter selectivity between transporters like DAT and SERT. researchgate.net

Table 3: Example of Bicyclic Scaffolds in Modulating Kinase Selectivity

Compound R Group M Moiety mTOR Kᵢ (nM) p110α Kᵢ (nM) Selectivity (p110α/mTOR)
2 CHF₂ Morpholine 6.9 10 1.4
10 CHF₂ (R)-3-Methylmorpholine 3.5 40 11.4
11 CHF₂ 8-Oxa-3-azabicyclo[3.2.1]octane 3.4 24 7.1
12 CHF₂ 3-Oxa-8-azabicyclo[3.2.1]octane 2.1 5.1 2.4

Data adapted from a study on PI3K/mTOR inhibitors, demonstrating how replacing a simple morpholine with more complex bicyclic scaffolds (M₁, M₂, M₃) modulates target affinity and selectivity. acs.org This illustrates the strategic value of using scaffolds like 8-azabicyclo[3.2.1]octane derivatives.

Computational and Theoretical Investigations of 3,3 Difluoro 8 Azabicyclo 3.2.1 Octane

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a ligand, such as a derivative of 3,3-Difluoro-8-azabicyclo[3.2.1]octane, might interact with a biological target at the atomic level. While specific docking studies for this compound are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on structurally related 8-azabicyclo[3.2.1]octane derivatives. These studies are crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors for various therapeutic targets.

The analysis of ligand-receptor interactions for derivatives of the 8-azabicyclo[3.2.1]octane scaffold reveals the importance of specific molecular interactions in determining binding affinity and selectivity. For instance, in the development of mTOR kinase inhibitors, a key therapeutic target in cancer, computational modeling of related scaffolds like 3-oxa-8-azabicyclo[3.2.1]octane has been instrumental. acs.orgunimi.it These studies have shown that the bicyclic core effectively orients substituents to engage with key residues in the ATP-binding pocket of the enzyme.

A recurring interaction pattern involves the formation of hydrogen bonds between the ligand and the hinge region of the kinase. In one such study, the oxygen atom of a bridged morpholine (B109124) derivative was shown to form a hydrogen bond with the backbone nitrogen of Val2240 in the mTOR hinge region. acs.org Furthermore, other parts of the molecule, such as an aminopyridine moiety, can interact with acidic residues like Asp2195 and Glu2190 in the affinity binding pocket. researchgate.net The introduction of bulky substituents on the 8-azabicyclo[3.2.1]octane framework has been explored to enhance selectivity for mTOR over other kinases like PI3K. acs.org

For derivatives of this compound, it is anticipated that the bicyclic framework would similarly position functional groups to interact with receptor pockets. The gem-difluoro group at the C3 position is not expected to act as a hydrogen bond donor or acceptor, but it can influence the local electronic environment and conformational stability, which in turn affects the positioning of other pharmacophoric elements.

Interaction TypeInteracting Groups on Ligand (Analog)Interacting Residues on Receptor (mTOR)Reference
Hydrogen BondOxygen of 3-oxa-8-azabicyclo[3.2.1]octaneVal2240 (backbone amide) acs.org
Hydrogen Bond2-AminopyridineAsp2195, Glu2190 (side chains) researchgate.net
Steric InteractionsBulky morpholine derivativesBinding pocket entrance acs.org

The prediction of binding modes is a critical step in virtual screening and lead optimization. For the 8-azabicyclo[3.2.1]octane class of compounds, computational models are often built using existing X-ray crystal structures of related ligands in complex with their target protein. For example, the binding mode of novel mTOR inhibitors has been predicted by starting with the crystal structure of a known inhibitor, such as PI103, in the mTOR kinase domain (PDB code: 4JT6). acs.orgunimi.it The known ligand is computationally replaced by the new compound, and the resulting complex is subjected to energy minimization to find the most stable binding orientation.

These models predict that the rigid 8-azabicyclo[3.2.1]octane scaffold helps to minimize the entropic penalty upon binding by pre-organizing the molecule into a bioactive conformation. The piperidine (B6355638) ring of the tropane (B1204802) skeleton typically adopts a chair conformation, which positions substituents in defined axial or equatorial orientations. For instance, modifications at the 3-position can be directed towards specific sub-pockets within the active site. unimi.it

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic properties of molecules like this compound. These methods can accurately predict molecular geometries, conformational energy landscapes, electronic structures, and reaction mechanisms.

The 8-azabicyclo[3.2.1]octane skeleton is a conformationally restrained system. The piperidine ring generally prefers a chair conformation, while the five-membered pyrrolidine (B122466) ring adopts an envelope conformation. unimi.it The introduction of a gem-difluoro group at the C3 position significantly influences the conformational landscape of the six-membered ring.

While specific DFT studies on this compound are not widely reported, insights can be drawn from studies on analogous 1,3-difluorinated acyclic and cyclic systems. These studies show that the interaction between the two C-F dipoles and other groups in the molecule governs the conformational preferences. The relative stability of different conformers (e.g., chair, boat, twist-boat) and the orientation of the C-F bonds (axial vs. equatorial in a chair conformation) are key factors. DFT calculations on model systems can predict the relative energies of these conformers and the energy barriers for their interconversion. nih.gov

Conformer of Six-Membered RingPredicted Relative StabilityKey Dihedral Angles
ChairMost Stable~55-60° (e.g., C1-C2-C3-C4)
Twist-BoatIntermediateVariable
BoatLeast Stable~0° (e.g., C2-C3-C5-C6 plane)

The presence of two highly electronegative fluorine atoms at the C3 position has a profound impact on the electronic structure of this compound. DFT calculations can be used to map the electron density distribution and calculate molecular electrostatic potential (MEP) surfaces. These calculations would show a significant polarization of the C-F bonds, leading to a partial positive charge on the C3 carbon and partial negative charges on the fluorine atoms.

This strong electron-withdrawing effect, transmitted inductively through the carbon framework, is expected to decrease the electron density at the bridgehead nitrogen atom (N8). As a result, the basicity (pKa) of the nitrogen in this compound is predicted to be lower than that of the non-fluorinated parent compound, tropane. This modulation of basicity can be critical for ligand-receptor interactions, as it affects the ability of the nitrogen to act as a hydrogen bond acceptor or to be protonated at physiological pH. DFT can also be used to calculate other electronic properties like frontier molecular orbital energies (HOMO and LUMO), which are important for predicting the molecule's reactivity in chemical reactions.

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions, including those used to synthesize the 8-azabicyclo[3.2.1]octane core. While specific mechanistic studies on the synthesis of this compound are not prominent in the literature, DFT has been applied to understand the biosynthesis of tropane alkaloids. nih.gov These studies can elucidate the structures of transition states and intermediates, calculate activation energies, and provide a detailed picture of the reaction pathway. For example, computational studies can help to understand the intricate enzymatic steps involved in the formation of the bicyclic ring system from acyclic precursors. nih.gov Such insights are valuable for the development of new synthetic strategies and for the bio-engineering of metabolic pathways to produce novel tropane analogs.

Pharmacophore Modeling and Virtual Screening

The strategic incorporation of fluorine atoms into metabolically susceptible positions of drug candidates is a widely recognized approach in medicinal chemistry to enhance pharmacokinetic properties. The this compound scaffold, a fluorinated analog of the tropane core, presents a unique set of steric and electronic features that make it an intriguing candidate for computational drug design strategies such as pharmacophore modeling and virtual screening. While specific research detailing the pharmacophore modeling and virtual screening of this compound is not extensively documented in publicly available literature, the principles of these techniques can be applied to understand its potential in drug discovery.

Pharmacophore Modeling:

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For a molecule like this compound, a pharmacophore model would typically be developed based on a set of known active ligands for a particular receptor or enzyme.

The key features of the this compound scaffold that would be considered in a pharmacophore model include:

Hydrogen Bond Acceptor/Donor: The nitrogen atom in the 8-position can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events.

Hydrophobic Features: The bicyclic alkyl framework provides a rigid hydrophobic core that can engage in van der Waals interactions within a protein's binding pocket.

Positive Ionizable Feature: The basic nitrogen atom can be protonated at physiological pH, leading to a positive charge that can form ionic interactions.

Fluorine Atoms: The geminal difluoro group at the 3-position introduces a strong electronegative region and can act as a weak hydrogen bond acceptor. These fluorine atoms can also modulate the lipophilicity and metabolic stability of the molecule.

A hypothetical pharmacophore model for a target interacting with a derivative of this compound might include a combination of these features, with specific distances and angles between them defining the optimal geometry for binding.

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This method can be either ligand-based or structure-based.

Ligand-Based Virtual Screening: In the absence of a known 3D structure of the target protein, a pharmacophore model derived from known active compounds can be used to screen virtual libraries. Molecules from the library that match the pharmacophore's features are selected as potential hits. Derivatives of this compound could be included in these libraries to explore their potential as scaffolds for various targets.

Structure-Based Virtual Screening: When the three-dimensional structure of the target protein is available, molecular docking can be employed. In this approach, virtual compounds are "docked" into the binding site of the protein, and their binding affinity is estimated using a scoring function. The rigid bicyclic structure of this compound makes it an excellent candidate for docking studies, as it has fewer conformational degrees of freedom compared to more flexible molecules. The fluorine atoms can also play a significant role in binding by forming specific interactions with the protein.

The use of fluorinated scaffolds like this compound in virtual screening campaigns can lead to the discovery of novel hit compounds with improved drug-like properties. The strategic placement of fluorine can block metabolic oxidation, which is a common issue with the parent tropane scaffold.

While specific examples of large-scale virtual screening campaigns employing this compound are not prominent in the literature, the unique properties of this scaffold make it a valuable building block for the design of focused chemical libraries aimed at various therapeutic targets.

Advanced Spectroscopic and Structural Characterization of 3,3 Difluoro 8 Azabicyclo 3.2.1 Octane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 3,3-difluoro-8-azabicyclo[3.2.1]octane derivatives. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton, carbon, and fluorine signals, providing a complete picture of the molecule's connectivity and stereochemistry.

¹H NMR and ¹³C NMR for Backbone Assignment

The ¹H and ¹³C NMR spectra provide the initial and most fundamental information about the carbon-hydrogen framework of the 8-azabicyclo[3.2.1]octane skeleton. nih.gov The bicyclic structure results in a complex and often crowded ¹H NMR spectrum due to the fixed spatial arrangement of the protons.

In ¹H NMR, the bridgehead protons (H1 and H5) typically appear as distinct multiplets. The protons on the carbons adjacent to the nitrogen (C2, C4, C6, C7) and the gem-difluoro group (C2, C4) show characteristic shifts and coupling patterns influenced by their diastereotopic relationships and the electronegativity of the adjacent fluorine and nitrogen atoms. Protons on C2 and C4, being adjacent to the C(F₂) group, are expected to be shifted downfield and will exhibit geminal (²JHH) and vicinal (³JHH) couplings, as well as smaller long-range couplings (JHF) to the fluorine atoms.

¹³C NMR spectroscopy is crucial for identifying all carbon environments in the molecule. The carbon atom bearing the two fluorine atoms (C3) exhibits a characteristic triplet in the proton-coupled ¹³C spectrum due to one-bond carbon-fluorine coupling (¹JCF), with its chemical shift significantly moved downfield. The bridgehead carbons (C1 and C5) and the carbons adjacent to the nitrogen also show distinct chemical shifts. The combination of ¹H and ¹³C data allows for the complete assignment of the bicyclic backbone. bris.ac.uk

Table 1: Representative ¹H and ¹³C NMR Data for the 8-Azabicyclo[3.2.1]octane Backbone Note: Chemical shifts (δ) are illustrative and can vary based on substitution and solvent.

PositionTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Multiplicity / Coupling Notes
C1, C5 1.6-2.356-68Bridgehead protons, complex multiplets.
C2, C4 2.5-3.625-40Protons adjacent to C(F₂), complex multiplets, show JHF coupling.
C3 -115-125Quaternary carbon, triplet in proton-coupled spectrum due to ¹JCF.
C6, C7 1.4-2.327-31Methylene (B1212753) protons, complex multiplets.

¹⁹F NMR for Difluoro Moiety Analysis

¹⁹F NMR spectroscopy is indispensable for characterizing the difluorinated center of the molecule. azom.com Due to its 100% natural abundance and high sensitivity, ¹⁹F NMR provides clear and informative spectra. nih.gov For a gem-difluoro compound like this compound, the two fluorine atoms are diastereotopic because of the chiral bicyclic environment.

Consequently, they are expected to appear as two distinct signals, forming an "AB quartet" system. Each signal is a doublet due to the large two-bond geminal fluorine-fluorine coupling (²JFF), which typically ranges from 240 to 300 Hz for gem-difluoroalkanes. The precise chemical shifts and the magnitude of the coupling constant are sensitive to the local geometry and electronic environment. rsc.orgacs.org Furthermore, each fluorine nucleus will couple to nearby protons, leading to additional splitting of the signals (²JHF and ³JHF), which can be observed in high-resolution spectra. magritek.com This provides valuable information for confirming the assignment of adjacent protons.

Table 2: Expected ¹⁹F NMR Parameters for this compound

ParameterExpected Value RangeDescription
δ(Fₐ, Fₑ) -90 to -120 ppmDiastereotopic fluorine signals.
²JFF 240 - 300 HzLarge geminal F-F coupling constant, results in an AB quartet.
²JHF / ³JHF 2 - 30 HzCoupling to protons on C2, C4, and other nearby positions.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity

While 1D NMR provides essential data, 2D NMR experiments are required to assemble the complete molecular structure by establishing through-bond correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). sdsu.edu Cross-peaks in a COSY spectrum connect protons that are spin-coupled, typically through two or three bonds. This allows for tracing the connectivity of the proton network along the carbon skeleton, for instance, from the H2 protons to the H1 bridgehead proton and from H4 to the H5 bridgehead proton.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These are inverse-detected 2D experiments that correlate protons with their directly attached carbons (¹H-¹³C, one-bond correlations). sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, enabling the definitive assignment of all protonated carbons in the backbone. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically two- and three-bond) correlations between protons and carbons (¹H-¹³C). youtube.com HMBC is particularly powerful for identifying quaternary carbons (like C3) and for connecting different spin systems across non-protonated centers or heteroatoms. For example, HMBC correlations would be expected from the protons on C2 and C4 to the fluorinated carbon at C3, and from the bridgehead protons (H1, H5) to other carbons in the opposite ring, confirming the bicyclic structure. sdsu.edu

Variable Temperature NMR for Conformational Dynamicsyoutube.com

The 8-azabicyclo[3.2.1]octane skeleton is not rigid and can undergo conformational exchange in solution. google.com The six-membered piperidine (B6355638) ring typically adopts a chair conformation, but ring-flipping or nitrogen inversion can occur. Variable Temperature (VT) NMR is a powerful technique used to study these dynamic processes. ox.ac.ukcopernicus.org

At room temperature, if the conformational exchange is fast on the NMR timescale, the observed spectrum is an average of the different conformations. copernicus.org As the temperature is lowered, the rate of exchange decreases. If the exchange rate becomes slow enough, the signals for the individual conformers may be resolved, leading to a much more complex spectrum. unibas.it By analyzing the changes in the spectra—specifically the broadening of peaks and their eventual coalescence into a single averaged peak upon warming—it is possible to determine the kinetic parameters and the energy barrier for the conformational interchange. ox.ac.ukcopernicus.org This provides crucial insight into the flexibility and conformational preferences of the molecule in solution.

X-ray Crystallography for Absolute Stereochemistry and Conformationresearchgate.netyoutube.com

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a molecule. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.

For derivatives of this compound, an X-ray crystal structure would yield a wealth of data:

Confirmation of Connectivity: It provides absolute proof of the covalent bond framework, confirming the 8-azabicyclo[3.2.1]octane skeleton and the gem-difluoro substitution at the C3 position.

Conformation in the Solid State: The analysis reveals the precise conformation of the bicyclic system. The 8-azabicyclo[3.2.1]octane core is expected to adopt a conformation where the six-membered ring is in a chair form and the five-membered ring is in an envelope or twist form. researchgate.net

Bond Lengths and Angles: Precise measurements of all bond lengths and angles are obtained. The C-F and C-C bond lengths around the C3 position, as well as any distortions in the bicyclic frame caused by the sterically demanding and electronegative fluorine atoms, can be accurately determined.

Absolute Stereochemistry: For chiral derivatives, X-ray crystallography using anomalous dispersion is the definitive method for determining the absolute stereochemistry (e.g., R/S configuration) at stereogenic centers. nih.gov This is crucial for structure-activity relationship studies in medicinal chemistry. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. google.com For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]+• or protonated molecule [M+H]+). rsc.org

Electron ionization (EI) or other ionization techniques would induce fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint that can help to confirm the structure. Characteristic fragmentation pathways for the 8-azabicyclo[3.2.1]octane skeleton often involve cleavages of the rings. For the 3,3-difluoro derivative, specific fragmentation patterns would be expected:

Loss of HF: A common fragmentation pathway for fluorinated compounds is the neutral loss of a molecule of hydrogen fluoride.

Ring Cleavage: Cleavage of the C1-C2 and C1-C7 bonds or other bonds in the bicyclic system can lead to characteristic fragment ions.

Tropylium Ion Formation: Rearrangements common to tropane-like structures might occur, leading to stable carbocations.

The analysis of these fragment ions provides corroborating evidence for the proposed structure. nist.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Note: Based on the molecular weight of 147.17 for C₇H₁₁F₂N. bldpharm.com

m/z (Mass/Charge Ratio)Possible Fragment IdentityDescription
147[C₇H₁₁F₂N]+•Molecular Ion (M+•)
148[C₇H₁₂F₂N]+Protonated Molecule ([M+H]+)
127[M - HF]+•Loss of Hydrogen Fluoride
118[C₇H₉F]+•Potential loss of F and NH₂
96[C₆H₈N]+Fragment from cleavage of the bicyclic system

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for obtaining structural insights into molecules. The vibrational modes of a molecule are highly sensitive to its geometry, bond strengths, and atomic masses. For this compound derivatives, IR and Raman spectroscopy can provide definitive information on the key structural motifs.

Key Functional Groups and Their Expected Vibrational Signatures:

The primary functional groups within the this compound scaffold are the C-F bonds, the C-N bond of the tertiary amine, and the various C-H and C-C bonds of the bicyclic framework.

C-F Vibrations: The most distinct feature in the vibrational spectra of these compounds will be the stretching vibrations of the carbon-fluorine bonds. Due to the high electronegativity of fluorine, the C-F stretching modes are typically strong in the IR spectrum and appear in the region of 1100-1000 cm⁻¹. The geminal difluoro substitution (CF₂) is expected to give rise to both symmetric and asymmetric stretching vibrations. These bands are often intense and can serve as a clear diagnostic marker for the presence of the difluoro group.

C-N Vibrations: The stretching vibration of the C-N bond in the tertiary amine of the azabicyclo[3.2.1]octane system is expected to appear in the 1250-1020 cm⁻¹ region of the IR spectrum. The exact position will be influenced by the bicyclic structure and any substitution on the nitrogen atom.

C-H Vibrations: The C-H stretching vibrations of the methylene (CH₂) and methine (CH) groups in the bicyclic ring will be observed in the 3000-2850 cm⁻¹ range. The C-H bending (scissoring and rocking) vibrations typically appear in the 1470-1430 cm⁻¹ and 1370-1345 cm⁻¹ regions, respectively.

Hypothetical Vibrational Data:

In the absence of direct experimental data, a hypothetical table of characteristic vibrational frequencies for this compound is presented below. This table is based on known frequency ranges for similar functional groups and structures.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) - IR Expected Wavenumber (cm⁻¹) - Raman Intensity
C-H (alkane)Stretching2950 - 28502950 - 2850Medium to Strong
C-H (alkane)Bending1470 - 14301470 - 1430Medium
C-N (tertiary amine)Stretching1250 - 10201250 - 1020Medium to Strong
C-F (gem-difluoro)Asymmetric Stretch~1100WeakStrong
C-F (gem-difluoro)Symmetric Stretch~1050~1050Medium
C-CStretching1200 - 8001200 - 800Weak to Medium

Detailed Research Findings from Related Systems:

While specific research on the vibrational spectroscopy of this compound is scarce, studies on related fluorinated bicyclic amines and tropane (B1204802) alkaloids provide valuable insights. Research has shown that the introduction of fluorine atoms can lead to significant shifts in the vibrational frequencies of neighboring bonds due to strong inductive effects. For instance, the C-C bonds adjacent to the CF₂ group are expected to exhibit altered stretching frequencies compared to the non-fluorinated analogue.

Furthermore, computational studies on similar molecules, often employing Density Functional Theory (DFT), have proven to be highly effective in predicting vibrational spectra. Such theoretical calculations can aid in the assignment of complex vibrational modes and provide a deeper understanding of the structure-spectra correlation. For this compound derivatives, a combined experimental and computational approach would be ideal for a comprehensive spectroscopic characterization.

Future Research Directions and Perspectives

Development of Novel Stereoselective and Sustainable Synthetic Routes

The synthesis of the 8-azabicyclo[3.2.1]octane core, also known as the tropane (B1204802) skeleton, has been a long-standing challenge in organic chemistry. Future research is increasingly focused on developing synthetic pathways that are not only efficient but also stereoselective and sustainable.

Stereoselective Synthesis: Creating specific stereoisomers is crucial, as the biological activity of chiral molecules can vary dramatically between enantiomers. Key strategies for the asymmetric synthesis of the 8-azabicyclo[3.2.1]octane scaffold include:

Desymmetrization: Starting with achiral tropinone (B130398) derivatives and using chiral catalysts or reagents to introduce stereocenters in a controlled manner. rsc.orgresearchgate.net

Asymmetric Cycloadditions: Employing reactions like the 1,3-dipolar cycloaddition of cyclic azomethine ylides, guided by a dual catalytic system involving a rhodium(II) complex and a chiral Lewis acid, to produce optically active bicyclic structures with high diastereoselectivity. rsc.org

Chiral Starting Materials: Building the bicyclic system from a starting material that already contains the desired stereochemical information. rsc.orgresearchgate.net

While these methods are established for the parent scaffold, a primary future goal is to adapt and refine them for the specific synthesis of 3,3-difluoro-8-azabicyclo[3.2.1]octane, ensuring precise control over the stereochemistry of the entire molecule.

Sustainable Synthesis: Modern synthetic chemistry emphasizes environmentally friendly processes. Future routes will likely focus on:

Catalytic Processes: Utilizing efficient metal or organocatalysts to reduce waste and energy consumption.

One-Pot Reactions: Designing reaction cascades where multiple transformations occur in a single reaction vessel, such as the one-pot aminocyclization used to create related oxa-azabicyclo[3.2.1]octanes, which improves efficiency and reduces solvent use. researchgate.net

Atom Economy: Maximizing the incorporation of atoms from the starting materials into the final product, a principle elegantly demonstrated in domino reactions that build complex bicyclic scaffolds in a single operation.

Exploration of the this compound Scaffold in New Therapeutic Areas

Potential Therapeutic Applications:

Neurodegenerative Diseases: Analogs of 8-azabicyclo[3.2.1]octane have been synthesized and studied for their potential in treating Parkinson's disease by modulating dopamine (B1211576) levels. scirp.org The difluorinated scaffold could offer enhanced properties for this and other neurodegenerative conditions like Alzheimer's and Huntington's disease, where related scaffolds have been proposed as mTOR inhibitors that promote the clearance of toxic protein complexes. acs.org

Oncology: The mTOR signaling pathway is frequently overactivated in cancers. acs.org A highly potent and selective mTOR inhibitor, PQR620, incorporates a difluoromethyl group and a related 3-oxa-8-azabicyclo[3.2.1]octane moiety, demonstrating significant antitumor effects in preclinical models. acs.org This strongly suggests that the this compound core is a high-potential scaffold for developing new anticancer agents.

Inflammatory Conditions: Pyrazole azabicyclo[3.2.1]octane sulfonamides have been identified as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for inflammatory conditions. nih.gov The introduction of fluorine at the 4-position of an attached phenyl ring was well-tolerated in these compounds, indicating that a difluorinated core could be a valuable modification in the search for next-generation anti-inflammatory drugs. nih.gov

Substance Abuse Disorders: The dopamine transporter (DAT) is a critical target for developing medications to treat cocaine addiction. nih.gov The 8-azabicyclo[3.2.1]octane framework is the historical basis for many DAT inhibitors. researchgate.net Future research will likely explore how the 3,3-difluoro substitution pattern affects binding affinity and selectivity for DAT and other monoamine transporters. nih.gov

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Optimization

The design and optimization of novel drug candidates are being revolutionized by artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate the discovery process by predicting molecular properties and identifying promising structures.

For the this compound scaffold, AI and ML can be applied to:

Predict Physicochemical Properties: A significant challenge in designing fluorinated drugs is accurately predicting their properties. Machine learning models are being specifically developed and trained on datasets of fluorinated compounds to provide precise in-silico estimations of lipophilicity (LogP) and acidity/basicity (pKa), which are critical for a molecule's pharmacokinetic profile. researchgate.net

Optimize Target Affinity and Selectivity: Quantitative Structure-Activity Relationship (QSAR) studies and other computational models can analyze how structural changes to the scaffold affect its biological activity. researchgate.net ML algorithms can build on this by screening virtual libraries of derivatives to identify modifications that are predicted to enhance binding to a therapeutic target while minimizing off-target effects.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By providing the this compound core as a starting point, these models can generate novel derivatives with optimized characteristics for specific therapeutic targets, expanding the accessible chemical space for drug discovery. frontiersin.org

Advanced Biophysical Characterization of Scaffold-Target Interactions

A deep understanding of how a ligand binds to its biological target is essential for rational drug design. Future research will employ a suite of advanced biophysical techniques to precisely characterize the interactions between derivatives of this compound and their protein targets.

Key Characterization Techniques:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. It reveals the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), offering insights into the forces driving the interaction.

Composition-Gradient Multi-Angle Light Scattering (CG-MALS): As a label-free solution-based method, CG-MALS can accurately determine the absolute stoichiometry of a binding interaction, confirming whether it's a 1:1, 1:2, or more complex interaction.

Radioligand Binding Assays: These assays remain a gold standard for determining the binding affinity of a compound to a receptor. acs.org For scaffolds targeting G-protein coupled receptors or transporters, competitive binding assays with a radiolabeled ligand are used to calculate the inhibition constant (Ki) of new derivatives. acs.org

Computational Modeling and Structural Biology: Molecular docking simulations can predict the binding pose of a ligand within a target's active site. semanticscholar.org These computational predictions, when validated by experimental techniques like X-ray crystallography or cryo-electron microscopy, provide atomic-level details of the key interactions, guiding further optimization of the scaffold.

Design of Multi-Target Ligands Incorporating the Difluorinated Azabicyclic Core

Complex multifactorial diseases like cancer, diabetes, and neurodegenerative disorders often involve multiple biological pathways. Designing a single chemical entity that can modulate several targets simultaneously is an emerging and promising therapeutic strategy. nih.gov This approach can offer advantages in efficacy and may reduce the potential for drug resistance compared to combination therapies. nih.gov

The this compound core is an attractive anchor for the design of multi-target ligands due to its rigid conformation and the potent electronic influence of the gem-difluoro group. Future research directions in this area include:

Fragment-Based and Linker-Mediated Design: Identifying pharmacophores that bind to different targets and linking them together, using the difluorinated azabicyclic core as a central, conformationally-restricting scaffold. The design of bivalent ligands that can physically bridge two different receptors is one such strategy. google.com

Computational and Library-Based Approaches: Utilizing computational methods to design focused libraries of compounds with the potential for polypharmacology. frontiersin.orgnih.gov By applying a comprehensive set of chemical transformation rules to a starting scaffold, virtual libraries can be generated and screened against multiple targets to identify promising multi-target candidates. frontiersin.org The goal is to fine-tune the substitution pattern on the this compound ring system to achieve a balanced affinity profile against a desired set of therapeutic targets.

Q & A

Q. What is the structural significance of the 8-azabicyclo[3.2.1]octane core in 3,3-difluoro derivatives?

The 8-azabicyclo[3.2.1]octane scaffold is a bicyclic structure with a nitrogen atom at the bridgehead position. The numbering [3.2.1] denotes the carbon atoms in each bridge. The 3,3-difluoro modification introduces two fluorine atoms at the C3 position, enhancing steric and electronic effects. This core is pivotal in tropane alkaloids and is associated with interactions at monoamine transporters (DAT, SERT, NET) due to its rigidity and stereochemical properties .

Q. What synthetic methodologies are employed to prepare 3,3-difluoro-8-azabicyclo[3.2.1]octane derivatives?

A common approach involves:

Core functionalization : Starting with 8-azabicyclo[3.2.1]octan-3-one, fluorination is achieved via reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor.

Protection/deprotection : Boc (tert-butoxycarbonyl) groups are used to protect the nitrogen during synthesis (e.g., tert-butyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) .

Stereoselective synthesis : Chiral catalysts or resolution techniques ensure enantiomeric purity, critical for biological activity .

Q. How is the purity of this compound derivatives analyzed?

  • HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry quantifies derivatives in complex mixtures and confirms molecular ions.
  • NMR spectroscopy : 19F^{19}\text{F} NMR is particularly useful for tracking fluorinated positions .

Advanced Research Questions

Q. How do C3 substituents (e.g., fluorine) influence binding affinity at monoamine transporters?

  • Fluorine effects : The 3,3-difluoro substitution increases electronegativity and lipophilicity, enhancing DAT/SERT binding. Fluorine’s small size minimizes steric hindrance, allowing optimal interactions with transporter pockets .
  • SAR studies : Analogues with halogenated aryl groups at C3 show 10–100× higher DAT affinity compared to non-halogenated derivatives. For example, 3-(4-chlorophenyl) substitutions improve selectivity over NET .

Q. What computational strategies optimize this compound derivatives for CNS penetration?

  • Molecular docking : Predicts binding poses at DAT/SERT using crystal structures (e.g., PDB: 4XP4 for DAT).
  • QSAR models : Correlate logP, polar surface area, and fluorine position with blood-brain barrier permeability .
  • MD simulations : Assess conformational stability of the bicyclic core in lipid bilayers .

Q. How does stereochemistry impact the pharmacological profile of these derivatives?

  • Enantioselectivity : The (1R,5S) configuration of the bicyclic core aligns with DAT’s substrate-binding site, yielding higher uptake inhibition (e.g., KiK_i = 2 nM for DAT vs. 200 nM for the opposite enantiomer) .
  • Synthetic challenges : Asymmetric hydrogenation or enzymatic resolution achieves >99% enantiomeric excess .

Q. What metabolic pathways degrade this compound derivatives in vivo?

  • Phase I metabolism : Cytochrome P450 enzymes (CYP3A4/5) oxidize the nitrogen bridgehead, forming hydroxylated metabolites.
  • Phase II conjugation : Glucuronidation at the tertiary amine increases water solubility for renal excretion.
  • Key metabolites : N-demethylated and defluorinated products are identified via LC-MS/MS in preclinical studies .

Q. What in vitro assays validate target engagement for these compounds?

  • Radioligand binding : 3H^3\text{H}WIN35428 (DAT) and 3H^3\text{H}citalopram (SERT) competition assays determine KiK_i values.
  • Neurotransmitter uptake inhibition : HEK293 cells expressing hDAT/hSERT measure IC50_{50} using 3H^3\text{H}dopamine/serotonin .
  • Selectivity panels : Off-target screening against GPCRs (e.g., 5-HT2A_{2A}, α1_1-adrenergic) ensures specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.